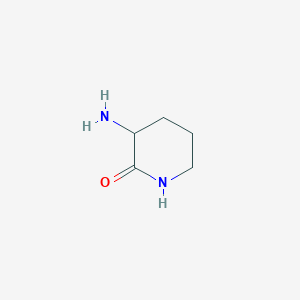

3-Amino-2-piperidone

Description

3-Amino-2-piperidone is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

3-Aminopiperidin-2-one has been reported in Ascochyta medicaginicola, Arabidopsis thaliana, and Vitis vinifera with data available.

metabolite in urine of patients with hyperammonaemia, hyperornithinaemia and homocitrullinuria; structure

Structure

3D Structure

Propriétés

IUPAC Name |

3-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCMTCQQDULIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409421, DTXSID90862775 | |

| Record name | 3-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_29756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Amino-2-piperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1892-22-4 | |

| Record name | 3-Amino-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-2-piperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Amino-2-piperidone

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the synthesis and characterization of 3-amino-2-piperidone, a valuable building block in medicinal chemistry. The document details established synthetic routes, including both traditional organic chemistry and modern chemoenzymatic methods. Furthermore, it presents a thorough characterization of the molecule, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties

This compound, also known as 3-aminopiperidin-2-one, is a cyclic gamma-amino acid derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O | [1] |

| Molecular Weight | 114.15 g/mol | [1] |

| CAS Number | 1892-22-4 | [1] |

| Physical State | Solid | [1] |

| Melting Point | 50 °C | [2] |

| Boiling Point | 130 °C | [2] |

Synthesis of this compound

Two primary synthetic strategies for this compound are detailed below: a multi-step chemical synthesis from L-glutamic acid and a chemoenzymatic approach from L-glutamine.

Multi-Step Synthesis from L-Glutamic Acid

This synthetic pathway involves a five-step process starting from the readily available amino acid, L-glutamic acid.[3] The overall workflow is depicted in the diagram below.

Caption: Multi-step synthesis of this compound from L-Glutamic Acid.

Step 1: Esterification

-

To a stirred solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to obtain the diester hydrochloride salt.

Step 2: N-Boc Protection

-

Dissolve the diester hydrochloride salt in chloroform at 0°C.

-

Add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction with water and extract the product with chloroform.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Boc protected diester.

Step 3: Reduction

-

To a solution of the N-Boc protected diester in methanol, add sodium borohydride (NaBH₄) portion-wise at 0°C.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction and purify to obtain the diol intermediate.

Step 4: Tosylation

-

To a solution of the diol in chloroform, add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with aqueous sodium bicarbonate and extract the product with dichloromethane.

-

Dry and concentrate the organic phase to yield the ditosylate.

Step 5: Cyclization

-

React the ditosylate with an appropriate amine to induce cyclization and yield the desired this compound derivative. The specific amine and reaction conditions will determine the final N-substituent. For the parent this compound, a deprotection step would be required.

Chemoenzymatic Synthesis from L-Glutamine

This innovative approach utilizes an engineered enzyme to achieve a highly selective and efficient synthesis.[4] The process involves the enzymatic conversion of L-glutamine to (S)-3-aminopiperidine-2,6-dione, which can be further processed.

Caption: Chemoenzymatic synthesis of (S)-3-aminopiperidine-2,6-dione.

-

Prepare a reaction mixture containing immobilized IdgS-Ox* R539A enzyme, 10 mM ATP, 10 mM MgCl₂, 10 mM L-glutamine, and 50 mM Tris-HCl buffer (pH 9.0).

-

Incubate the reaction at 30°C for 2 hours.

-

Centrifuge and filter the reaction mixture to remove the immobilized enzyme.

-

The resulting supernatant contains the product, (S)-3-aminopiperidine-2,6-dione, which can be further purified or used in subsequent reactions.

Characterization of this compound

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Spectroscopic Data

| Technique | Data | Reference |

| ¹³C NMR | Spectral data available on PubChem. | [1] |

| GC-MS | Mass spectral data with fragmentation patterns are available on PubChem. | [1] |

Predicted ¹H NMR Data (100 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.75 | t | H-3 |

| 3.25 | t | H-5 |

| 2.35 | m | H-6 |

| 1.90 | m | H-4 |

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (ppm) | Assignment |

| 178.0 | C=O (C-2) |

| 52.0 | C-3 |

| 42.0 | C-5 |

| 28.0 | C-6 |

| 22.0 | C-4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3400 | N-H stretch | Amine (NH₂) and Amide (N-H) |

| ~2850-2960 | C-H stretch | Alkane (CH₂) |

| ~1650 | C=O stretch | Amide (δ-lactam) |

| ~1600 | N-H bend | Amine (NH₂) |

The carbonyl (C=O) stretch of a δ-lactam is typically observed around 1650 cm⁻¹.[5]

Mass Spectrometry (MS)

The GC-MS data available on PubChem shows a molecular ion peak and several fragment ions.[1] Analysis of the fragmentation pattern can provide structural confirmation.

Purification

Purification of this compound can be achieved through standard laboratory techniques.

Experimental Protocol: Column Chromatography[6]

-

Stationary Phase: Silica gel (particle size 35-70 µm).

-

Mobile Phase: A gradient of ethyl acetate in cyclohexane is a common starting point for the purification of similar compounds. The exact gradient should be optimized based on TLC analysis.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Experimental Protocol: Recrystallization

For solid compounds, recrystallization is an effective method for purification.

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

-

Procedure:

-

Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

This technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to optimize the described protocols for their specific applications.

References

- 1. This compound | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-piperidinone | 1892-22-4 | FA33995 | Biosynth [biosynth.com]

- 3. or.niscpr.res.in [or.niscpr.res.in]

- 4. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-Amino-2-piperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-piperidone (also known as ornithine lactam), a molecule of interest in various research and development fields. Due to the limited availability of public experimental spectra for this specific compound, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) data and representative Infrared (IR) spectroscopy data for structurally related compounds. Detailed, generalized experimental protocols for each spectroscopic technique are also provided.

Spectroscopic Data Summary

The following tables summarize the available mass spectrometry data, predicted NMR data, and representative IR data for this compound.

Table 1: Mass Spectrometry (GC-MS) Data

Experimental gas chromatography-mass spectrometry (GC-MS) data for this compound reveals a fragmentation pattern consistent with its molecular structure. The data presented below is sourced from the PubChem database.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 114 | 100 | [M]+ (Molecular Ion) |

| 85 | ~60 | [M - NH=CH₂]+ |

| 56 | ~45 | [C₃H₆N]+ |

| 43 | ~35 | [C₂H₅N]+ |

| 28 | ~30 | [CH₂N]+ |

Table 2: Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR (100 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Protons |

| ~3.6 - 3.8 | Multiplet | 1H (CH-NH₂) |

| ~3.2 - 3.4 | Multiplet | 2H (CH₂-NH) |

| ~1.8 - 2.2 | Multiplet | 4H (CH₂-CH₂-CH₂) |

Predicted ¹³C NMR (100 MHz, D₂O)

| Chemical Shift (ppm) | Carbon Atom |

| ~175 | C=O |

| ~55 | CH-NH₂ |

| ~45 | CH₂-NH |

| ~30 | CH₂ |

| ~25 | CH₂ |

Table 3: Representative Infrared (IR) Spectroscopy Data

Experimental IR data for this compound is not widely published. However, the expected vibrational frequencies can be inferred from the spectra of closely related lactams and piperidone structures. The table below lists the characteristic absorption bands for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide and Amine) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| 1680 - 1630 | Strong | C=O Stretch (Amide I) |

| 1650 - 1580 | Medium | N-H Bend (Primary Amine) |

| 1550 - 1510 | Medium | N-H Bend (Amide II) |

| 1470 - 1430 | Medium | C-H Bend (CH₂) |

| 1300 - 1200 | Medium | C-N Stretch (Amide) |

| 1200 - 1020 | Medium | C-N Stretch (Amine) |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

Gas Chromatography:

-

Inject a small volume of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas through a capillary column.

-

Use a temperature program to separate the analyte from any impurities.

-

-

Mass Spectrometry:

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionize the sample using Electron Ionization (EI).

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

-

A detector records the abundance of each ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the functional groups of this compound and their expected IR spectral regions.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Key functional groups of this compound and their corresponding IR spectral regions.

References

Physical and chemical properties of 3-Amino-2-piperidone

An In-depth Technical Guide to 3-Amino-2-piperidone

Abstract

This compound, also known as cyclo-ornithine, is a delta-lactam and a cyclic analog of the amino acid ornithine.[1] This compound serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel therapeutics targeting central nervous system disorders, as well as compounds with anti-inflammatory and analgesic properties.[2][3] It is also a metabolite found in various living organisms, from bacteria to humans.[1][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological significance and associated signaling pathways.

Chemical Structure and Identity

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in research and development.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid; Light orange to yellow to green powder/crystal | [2][4][7][9] |

| Melting Point | 50 °C | [8] |

| 87 °C (for (S)-(-)-3-Amino-2-piperidone) | [2] | |

| Boiling Point | 130 °C | [8] |

| 125-135 °C (at 2-3 Torr) | [5][7] | |

| Density | 1.071 ± 0.06 g/cm³ (Predicted) | [5][7] |

| Refractive Index | 1.476 (Predicted) | [5] |

Table 2: Chemical and Solubility Properties

| Property | Value | Source(s) |

| pKa (Strongest Acidic) | 14.55 - 16.00 (Predicted) | [7][10] |

| pKa (Strongest Basic) | 8.44 (Predicted) | [10] |

| logP | -1.3 to -0.8 (Predicted) | [4][10] |

| Water Solubility | 444 g/L (Predicted) | [10] |

| Solubility in Organic Solvents | DMSO: 40-50 mg/mL | [1][11] |

| Methanol (Slightly soluble) | [7] | |

| Storage Conditions | Store at ≤ -20°C, keep dry, under inert atmosphere (e.g., Nitrogen) | [1][7][8] |

Spectral Data

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique used to identify and quantify this compound.[8] The Human Metabolome Database (HMDB) provides spectral data for derivatized (TMS) and non-derivatized forms.[4][10]

Experimental Protocols

General Synthesis Approach

While a specific, detailed protocol for the direct synthesis of this compound was not found, a general approach can be inferred from the synthesis of its derivatives. A common route involves the cyclization of a protected ornithine or glutamine precursor. For instance, the synthesis of 3-amino-2,6-piperidinedione hydrochloride involves protection of the amino group of L-glutamine, followed by cyclization and subsequent deprotection.[13]

A plausible synthetic workflow is outlined below:

Caption: General workflow for the synthesis of this compound.

Purification Protocol

Post-synthesis, this compound is typically purified using standard chromatographic techniques.

-

Extraction: The reaction mixture is worked up using a suitable solvent system (e.g., dichloromethane/water) to remove inorganic byproducts.

-

Chromatography: The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or a similar polar solvent system.

-

Crystallization: Further purification can be achieved by recrystallization from an appropriate solvent to yield the final product as a crystalline solid.

-

Purity Assessment: The purity of the final compound is assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >98% is commonly reported for commercial samples.[9]

Analytical Methods

The identity and purity of this compound are confirmed using a combination of analytical techniques.

Caption: Standard analytical workflow for compound characterization.

Biological Activity and Signaling Pathways

This compound is recognized as an endogenous metabolite and a cyclic ornithine analogue.[1][11] Its structure makes it a valuable scaffold in drug discovery.

-

Pharmaceutical Intermediate: It is a key building block for synthesizing molecules targeting central nervous system disorders and for developing drugs with analgesic and anti-inflammatory properties.[2][3]

-

Enzyme Inhibition: Derivatives of this compound have been investigated as protease inhibitors. For example, it is a component of Symplocamide A, a non-covalent serine protease inhibitor.[14]

-

Apoptosis Inhibition: A derivative, N-(2-oxopiperidin-3-yl)dodecanamide, has been shown to inhibit Fas-induced apoptosis.[15]

Some commercial suppliers suggest a potential link to the PI3K/Akt/mTOR and Protein Tyrosine Kinase signaling pathways, although specific studies directly implicating this compound were not identified in the initial search.[1] The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Its modulation is a key area of interest in cancer and neurological research.

Caption: Hypothesized modulation of the PI3K/Akt/mTOR signaling pathway.

Applications in Research and Drug Development

The utility of this compound spans several areas of chemical and biological research.

Caption: Core applications of this compound in research.

-

Pharmaceutical Development: It serves as a crucial intermediate in synthesizing drugs for neurological disorders.[3]

-

Peptide Synthesis: Its chiral nature makes it valuable as a chiral auxiliary in asymmetric synthesis.[2]

-

Chemical Biology: It is used in studies investigating enzyme mechanisms and protein interactions.[2]

-

Agrochemicals: The compound is also used in the formulation of pesticides and herbicides.[3]

Safety and Handling

According to GHS classifications, this compound is considered an irritant.[5][7]

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[4]

-

Precautions: Standard laboratory safety precautions should be taken, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle in a well-ventilated area.

Conclusion

This compound is a compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, combined with its versatile chemical reactivity, make it an important building block for the development of novel bioactive molecules. Further research into its biological roles and direct interactions with signaling pathways will continue to expand its applications in drug discovery and development.

References

- 1. abmole.com [abmole.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0000323) [hmdb.ca]

- 7. 3-amino-2-Piperidinone CAS#: 1892-22-4 [amp.chemicalbook.com]

- 8. 3-Amino-2-piperidinone | 1892-22-4 | FA33995 | Biosynth [biosynth.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Showing Compound this compound (FDB021949) - FooDB [foodb.ca]

- 11. 3-Amino-2-piperidinone | Endogenous Metabolite | TargetMol [targetmol.com]

- 12. 3-AMINO-2-PIPERIDINONE HYDROCHLORIDE(138377-80-7) 1H NMR [m.chemicalbook.com]

- 13. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 14. Solid phase total synthesis of the 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide and protease inhibitor Symplocamide A - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery of 3-Amino-2-piperidone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-2-piperidone scaffold and its analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These structures serve as key pharmacophores in the development of novel therapeutic agents across a range of diseases. Their utility stems from their ability to mimic peptide structures and engage with various biological targets. This technical guide provides a comprehensive overview of the discovery and development of this compound derivatives, with a focus on their synthesis, biological activities, and therapeutic potential. The information presented herein is intended to be a valuable resource for researchers actively involved in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various synthetic routes, often starting from readily available chiral precursors to ensure stereochemical control. A common and efficient method involves a multi-step synthesis starting from L-glutamic acid.

Experimental Protocol: Synthesis of 3-(N-Boc-amino)piperidine Derivatives from L-Glutamic Acid

This protocol outlines a five-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives.

Step 1: Esterification of L-Glutamic Acid

-

To a stirred solution of L-glutamic acid (1.0 eq) in methanol at 0°C, add thionyl chloride (1.5 eq) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude dimethyl ester hydrochloride salt, which can be used in the next step without further purification.

Step 2: N-Boc Protection

-

To a stirred solution of the dimethyl ester from Step 1 (1.0 eq) in dichloromethane (CH2Cl2) at 0°C, add triethylamine (4.0 eq), di-tert-butyl dicarbonate ((Boc)2O, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction with distilled water and extract with CH2Cl2.

-

Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected diester.

Step 3: Reduction of the Diester

-

To a stirred solution of the N-Boc protected diester (1.0 eq) in a suitable solvent, add a reducing agent such as sodium borohydride (NaBH4).

-

Stir the reaction at the appropriate temperature and monitor by TLC.

-

Upon completion, work up the reaction to isolate the corresponding diol.

Step 4: Tosylation of the Diol

-

To a stirred solution of the diol (1.0 eq) in a suitable solvent, add p-toluenesulfonyl chloride (TsCl) and a base such as triethylamine or pyridine.

-

Stir the reaction at the appropriate temperature and monitor by TLC.

-

Upon completion, work up the reaction to yield the ditosylate.

Step 5: Cyclization to Substituted Piperidines

-

To the crude ditosylate (1.0 eq), add the desired amine (e.g., cyclohexylamine, 15.0 eq) and stir the reaction mixture for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with CH2Cl2.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(N-Boc-amino)piperidine derivative.

Biological Activities and Therapeutic Applications

This compound derivatives have been investigated for a variety of biological activities, with the most prominent being their role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Other potential therapeutic applications include cancer, pain management, and inflammatory disorders.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

The following diagram illustrates the role of DPP-4 in the incretin signaling pathway and the mechanism of action of DPP-4 inhibitors.

Caption: Incretin signaling pathway and DPP-4 inhibition.

The following table summarizes the in vitro DPP-4 inhibitory activity of selected 3-aminopiperidine and related derivatives.

| Compound ID | Structure/Core | IC50 (µM) | Reference |

| 1 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 | [1] |

| 2 | phenethyl-piperazine derivative | 1.2 ± 0.04 | [1] |

| 3 | 4-benzylpiperidine derivative | 1.6 ± 0.04 | [1] |

| 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 | [1] |

| Alogliptin | Pyrimidinedione derivative | - | [2] |

| Sitagliptin | β-amino acid derivative | 0.019 | [3] |

| LASSBio-2124 (racemate) | β-amino-N-acylhydrazone | 10.6 | [3] |

| LASSBio-2129 (R-isomer) | β-amino-N-acylhydrazone | 5.08 | [3] |

| LASSBio-2130 (S-isomer) | β-amino-N-acylhydrazone | 44.74 | [3] |

This protocol describes a common method for assessing the DPP-4 inhibitory activity of test compounds.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

-

DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DPP-4 Assay Buffer.

-

In a 96-well plate, add the test compound solution to the respective wells. Include wells for a positive control (a known DPP-4 inhibitor like Sitagliptin), a negative control (DMSO vehicle), and a blank (assay buffer without enzyme).

-

Add the DPP-4 enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each test compound concentration relative to the negative control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for DPP-4 inhibition assay.

Anticancer Activity

Certain piperidone derivatives have demonstrated selective cytotoxicity towards cancer cells, inducing apoptosis through various mechanisms, including the intrinsic pathway and proteasome inhibition.[4][5]

The following table presents the cytotoxic concentration 50% (CC50) values for selected piperidone compounds against various human cancer cell lines.

| Compound ID | Cancer Cell Line | CC50 (µM) | Reference |

| 2608 | CEM (Lymphoma) | 0.08 ± 0.01 | [5] |

| 2608 | COLO 205 (Colon) | 0.23 ± 0.02 | [5] |

| 2610 | CEM (Lymphoma) | 0.06 ± 0.00 | [5] |

| 2610 | COLO 205 (Colon) | 0.14 ± 0.01 | [5] |

| P3 | HL-60 (Leukemia) | 1.67 ± 0.09 | [4] |

| P4 | HL-60 (Leukemia) | 2.00 ± 0.13 | [4] |

| P5 | HL-60 (Leukemia) | 2.00 ± 0.05 | [4] |

The Differential Nuclear Staining (DNS) assay is used to evaluate the cytotoxic activity of compounds by distinguishing between live and dead cells.

Materials:

-

Human cancer cell lines (e.g., HL-60, CEM)

-

Complete cell culture medium

-

Hoechst 33342 solution

-

Propidium Iodide (PI) solution

-

96-well plates

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed the cancer cells at a density of 10,000 cells per well in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Two hours before the end of the incubation, add a dye mixture containing Hoechst 33342 (stains all nuclei) and PI (stains nuclei of dead cells) to each well.

-

Image the plates using a high-content analyzer or a fluorescence microscope.

-

Quantify the number of live (Hoechst-positive, PI-negative) and dead (Hoechst-positive, PI-positive) cells.

-

Calculate the percentage of cytotoxicity for each compound concentration.

-

Determine the CC50 value from the dose-response curve.

Analgesic Activity

Piperidine-based structures are well-known scaffolds for analgesic agents, often acting through opioid receptors.

Animals:

-

Male Swiss albino mice (20-25 g)

Procedure:

-

Administer the test compounds and a standard analgesic drug (e.g., aspirin) orally or intraperitoneally.

-

After 30 minutes, induce writhing by intraperitoneal injection of 0.6% acetic acid solution.

-

Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-20 minute period.

-

Calculate the percentage of inhibition of writhing for each test group compared to a vehicle-treated control group.

Animals:

-

Male Wistar rats or Swiss albino mice

Procedure:

-

Measure the baseline tail-flick latency by placing the distal part of the animal's tail on a radiant heat source of an analgesiometer. A cut-off time is set to prevent tissue damage.

-

Administer the test compounds and a standard drug (e.g., morphine).

-

Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

An increase in tail-flick latency compared to the baseline and a control group indicates an analgesic effect.

Anti-inflammatory Activity

Derivatives of 2-piperidone have shown potential as anti-inflammatory agents by suppressing the production of pro-inflammatory cytokines.[6]

Materials:

-

BV-2 microglial cells

-

Lipopolysaccharide (LPS)

-

Test compounds

-

ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

-

Culture BV-2 cells in appropriate medium.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Determine the inhibitory effect of the test compounds on cytokine production compared to LPS-stimulated cells without compound treatment.

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The derivatives and analogs of this core have demonstrated a broad spectrum of biological activities, with significant potential as DPP-4 inhibitors for diabetes, as well as promising anticancer, analgesic, and anti-inflammatory properties. The detailed synthetic and biological testing protocols provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and improved drug candidates for a variety of diseases.

References

- 1. oatext.com [oatext.com]

- 2. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Amino-2-piperidone Scaffold: A Privileged Core in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-amino-2-piperidone scaffold, a six-membered heterocyclic ring, has emerged as a significant pharmacophore in medicinal chemistry. Its inherent structural features, including a lactam ring and a chiral center at the 3-position, provide a versatile platform for the design and synthesis of a wide array of biologically active molecules. This guide delves into the diverse biological activities associated with this core structure, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through pathways such as proteasome inhibition and caspase activation.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative piperidone derivatives against several cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | 3.98 ± 0.2 | [1] |

| HeLa (Cervical) | 9.72 ± 0.9 | [1] | |

| HepG-2 (Liver) | - | [1] | |

| Compound 2 | MCF-7 (Breast) | - | [1] |

| HeLa (Cervical) | - | [1] | |

| HepG-2 (Liver) | - | [1] | |

| Compound 7 | HeLa (Cervical) | 9.72 ± 0.9 | [1] |

| Piperidone P1 | Leukemia/Lymphoma Cells | Nanomolar range | |

| Piperidone P2 | Leukemia/Lymphoma Cells | Nanomolar range | [2] |

| Compound 2608 | CEM (Lymphoma) | Low µM to nM | [3] |

| COLO 205 (Colon) | Low µM to nM | [3] | |

| Compound 2610 | CEM (Lymphoma) | Low µM to nM | [3] |

| COLO 205 (Colon) | Low µM to nM | [3] | |

| Compound 18 | Renin Inhibition Assay | 0.021 |

Note: Specific IC50 values for all cell lines for Compounds 1, 2, and 7 were not fully detailed in the provided search results. The data for piperidones P1, P2, 2608, and 2610 highlight their high potency.

Signaling Pathways in Anticancer Activity

Proteasome Inhibition Pathway:

Certain piperidone derivatives function as proteasome inhibitors, leading to the accumulation of polyubiquitinated proteins.[2][4] This disrupts cellular homeostasis and triggers apoptosis.

Caption: Proteasome inhibition by piperidone derivatives.

Caspase-Dependent Apoptosis Pathway:

A common mechanism for anticancer compounds is the induction of programmed cell death (apoptosis). Piperidone derivatives have been shown to activate the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and the activation of caspase-3 and caspase-7.[3][5][6]

Caption: Caspase-dependent apoptosis pathway.

Antimicrobial Activity

The this compound scaffold and its broader piperidine family have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several piperidine derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| DAPT Derivative | Pseudomonas aeruginosa (clinical isolates) | MIC90 = 8 | [7] |

| Compound 10 | Clostridioides difficile | 12.5 | [2] |

| Clostridium botulinum | 0.78 | [2] | |

| Bacillus anthracis | 12.5 | [2] | |

| Acinetobacter baumannii | 12.5 | [2] | |

| Escherichia coli | 12.5 | [2] | |

| Helicobacter pylori | 12.5 | [2] | |

| Pseudomonas aeruginosa | 25 | [2] | |

| Candida albicans | 25 | [2] | |

| Compound 20 | Clostridioides difficile | 3.12 | [2] |

| Clostridium botulinum | 3.12 | [2] | |

| Bacillus anthracis | 6.25 | [2] | |

| Acinetobacter baumannii | 25 | [2] | |

| Escherichia coli | 25 | [2] | |

| Helicobacter pylori | 25 | [2] | |

| Candida albicans | 12.5 | [2] | |

| Amino Acid Conjugates (3e, 3i, 3j) | Various Bacteria & Fungi | Good to Significant Activity | [8] |

Mechanism of Antibacterial Action

Derivatives such as the cis-3,5-diamino-piperidines act as aminoglycoside mimetics. They target the bacterial ribosome, specifically the decoding site (A-site) within the 16S rRNA, leading to the inhibition of protein synthesis and ultimately cell death.[7][9][10]

Caption: Inhibition of bacterial protein synthesis.

Enzyme Inhibition

The this compound scaffold has been successfully employed in the design of potent and selective enzyme inhibitors, most notably as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.

Quantitative Enzyme Inhibition Data

The following table lists the binding affinities (Ki) of a representative this compound derivative as a CGRP receptor antagonist.

| Compound ID | Target | Ki (nM) | Reference |

| Piperidinone Carboxamide Azaindane | Human CGRP Receptor | 0.011 | [11] |

Experimental Protocols

Synthesis of 3-(N-Boc-amino)piperidine Derivatives

A versatile synthesis of 3-amino-piperidine derivatives starts from L-glutamic acid, involving a five-step linear sequence.[9][12]

Caption: Synthesis of 3-amino-piperidine derivatives.

Detailed Protocol:

-

Esterification: L-glutamic acid is treated with thionyl chloride in methanol to yield the corresponding dimethyl ester.

-

Boc-Protection: The amino group of the dimethyl ester is protected with di-tert-butyl dicarbonate ((Boc)2O) in the presence of triethylamine and a catalytic amount of DMAP.[9]

-

Reduction: The diester is reduced to the corresponding diol using sodium borohydride.

-

Tosylation: The diol is converted to a ditosylate by reacting with p-toluenesulfonyl chloride.

-

Cyclization: The ditosylate undergoes cyclization upon reaction with various primary amines to afford the N-substituted 3-(N-Boc-amino)piperidine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][14][15]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.[5][17][20][21][22]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound to induce apoptosis.

-

Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to each well.

-

Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

-

Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of active caspase-3/7.

Conclusion

The this compound scaffold represents a highly valuable core structure in modern drug discovery. Its synthetic tractability and the diverse biological activities exhibited by its derivatives, ranging from potent anticancer and antimicrobial effects to specific enzyme inhibition, underscore its potential for the development of novel therapeutic agents. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this privileged scaffold.

References

- 1. ECMDB: this compound (ECMDB24041) (M2MDB006158) [ecmdb.ca]

- 2. mdpi.com [mdpi.com]

- 3. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. chemijournal.com [chemijournal.com]

- 9. or.niscpr.res.in [or.niscpr.res.in]

- 10. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Methods to Discover and Evaluate Proteasome Small Molecule Stimulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 21. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Ascendant Role of 3-Amino-2-piperidone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-2-piperidone scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including a lactam ring and a chiral amino group, provide a unique three-dimensional framework that allows for the development of potent and selective therapeutic agents across multiple disease areas. This technical guide provides an in-depth review of the synthesis, pharmacological activities, and therapeutic potential of this compound and its derivatives, with a focus on oncology, neurodegenerative diseases, and thrombosis.

Synthesis of the this compound Core

The enantiomerically pure this compound scaffold is accessible through various synthetic routes, with a common and efficient method starting from the readily available amino acid, L-glutamic acid. This multi-step synthesis involves protection, reduction, and cyclization strategies to yield the desired chiral piperidone ring system.

Experimental Protocol: Synthesis of (S)-3-Amino-2-piperidone from L-Glutamic Acid

This protocol outlines a representative synthesis of the (S)-enantiomer of this compound, a common starting material for many derivatives.

Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid in methanol at 0°C, thionyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours to yield the corresponding dimethyl ester.

Step 2: N-Boc Protection The dimethyl ester from the previous step is dissolved in a suitable solvent like dichloromethane. Triethylamine and di-tert-butyl dicarbonate (Boc)₂O are added, along with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is stirred at room temperature to afford the N-Boc protected diester.

Step 3: Reduction of the Diester to a Diol The N-Boc protected diester is dissolved in an appropriate solvent and reduced using a reducing agent such as sodium borohydride. This step converts both ester groups to hydroxyl groups, yielding the corresponding diol.

Step 4: Tosylation of the Diol The diol is then reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine and a catalyst such as DMAP. This step converts the hydroxyl groups into good leaving groups (tosylates) for the subsequent cyclization.

Step 5: Intramolecular Cyclization The resulting ditosylate undergoes intramolecular cyclization upon reaction with an amine. For the synthesis of the parent this compound, a protected amine source would be used, followed by deprotection. For derivatives, the desired amine can be used directly in this step.

Step 6: Deprotection The N-Boc protecting group is removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the final (S)-3-amino-2-piperidone.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis in cancer cells. These compounds often exhibit cytotoxicity in the low micromolar to nanomolar range against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis Several studies have shown that this compound derivatives can induce apoptosis through both the intrinsic and extrinsic pathways.[1][2] Treatment of cancer cells with these compounds leads to the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent activation of a caspase cascade. Specifically, the activation of initiator caspases-8 and -9, followed by the executioner caspase-3, has been observed, leading to programmed cell death.[1][2]

Caption: Apoptosis signaling pathway induced by piperidone derivatives.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 / CC50 (µM) | Reference |

| 2608 | Various | 0.009 - 1.664 | |

| 2610 | Various | 0.009 - 1.664 | |

| Compound 7q | MCF-7 | Not specified | Not specified |

| FLDP-5 | LN-18 Glioblastoma | Not specified | [1][2] |

| FLDP-8 | LN-18 Glioblastoma | Not specified | [1][2] |

Agents for Neurodegenerative Diseases

The this compound scaffold has been explored for the development of agents targeting Alzheimer's disease. A key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides. Derivatives of 2-piperidone have been shown to inhibit this aggregation process.

Mechanism of Action: Inhibition of Aβ Aggregation Certain 2-piperidone derivatives have demonstrated the ability to inhibit the self-aggregation of the Aβ(1-42) peptide. For instance, compound 7q was found to inhibit Aβ(1-42) self-aggregation by 59.11% at a concentration of 20 µM. These compounds are also reported to possess anti-inflammatory properties, which are relevant to the neuroinflammatory component of Alzheimer's disease.

Quantitative Data: Inhibition of Aβ Aggregation

| Compound ID | Assay | Inhibition (%) | Concentration (µM) |

| 7q | Aβ(1-42) self-aggregation | 59.11 | 20 |

Antithrombotic Agents: Factor XIa Inhibitors

Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a reduced risk of bleeding compared to traditional therapies. The this compound scaffold has been incorporated into the design of potent FXIa inhibitors.

Mechanism of Action: Competitive Inhibition of FXIa Derivatives containing the 3-amino-6-hydroxy-2-piperidone structural element, such as cyanopeptolins, have been identified as potent inhibitors of FXIa and other serine proteases. These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing its interaction with its natural substrate.

Quantitative Data: Factor XIa Inhibition

| Compound/Inhibitor | Target | Ki (nM) | IC50 (nM) |

| PN-2 | FXIa | 0.4 | - |

| Racemic Inhibitor 37 | FXIa | 1.5 | - |

| KALI-DY | FXIa | 8.2 | - |

| Human placental bikunin | FXIa | 6 | - |

| Aprotinin | FXIa | 288 | - |

| Cyanopeptolin 1020 | Trypsin | - | 0.67 |

| Cyanopeptolin 1020 | Human Kallikrein | - | 4.5 |

Experimental Workflow: Screening for Bioactive Derivatives

A typical workflow for the discovery of novel bioactive this compound derivatives involves several key stages, from initial library synthesis to in-depth biological evaluation.

Caption: A representative experimental workflow for drug discovery.

Conclusion

The this compound core represents a highly valuable scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutics. Its utility has been demonstrated in the creation of potent anticancer agents, inhibitors of Aβ aggregation for Alzheimer's disease, and novel anticoagulants targeting Factor XIa. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, ensures that it will remain a focal point of drug discovery and development efforts for the foreseeable future. Further exploration of the chemical space around this privileged structure is likely to yield new and improved clinical candidates for a range of challenging diseases.

References

In Silico Modeling of 3-Amino-2-piperidone Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-piperidone, a cyclic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a scaffold of significant interest in neuropharmacology and drug development.[1][2][3][4][5][6] Its conformational landscape is a critical determinant of its biological activity, influencing its interaction with receptors and transporters. This technical guide provides a comprehensive overview of the in silico methodologies for modeling the conformations of this compound, supplemented with representative experimental protocols for validation. The guide is intended for researchers, scientists, and drug development professionals engaged in the study of GABA analogs and other small molecule therapeutics.

Introduction

This compound is a delta-lactam and a derivative of the alpha-amino acid ornithine.[7] As a conformationally restricted analog of GABA, its study offers insights into the specific spatial arrangements required for activity at GABAergic targets.[8][9] Understanding the accessible conformations of this molecule is paramount for structure-activity relationship (SAR) studies and the rational design of novel central nervous system (CNS) therapeutics.[4]

The piperidone ring, a core feature of many biologically active compounds, can adopt several conformations, with the chair and boat forms being the most common. The substitution of an amino group at the 3-position introduces additional complexity to the conformational space. In silico modeling provides a powerful and efficient means to explore these conformational preferences, offering a detailed view of the potential energy surface of the molecule. This guide will delineate a robust workflow for such an analysis, integrating computational modeling with experimental validation techniques.

Methodologies and Experimental Protocols

A thorough conformational analysis of this compound necessitates a synergistic approach, combining computational exploration with experimental verification. This section details the protocols for both in silico and experimental methodologies.

In Silico Conformational Analysis Workflow

The computational investigation of this compound's conformational space can be systematically performed using a multi-step workflow. This workflow is designed to identify low-energy conformers and provide insights into their relative populations.

Protocol for In Silico Modeling:

-

Initial Structure Preparation:

-

The 2D structure of this compound is sketched using a chemical drawing software.

-

This 2D representation is converted into a 3D structure.

-

An initial geometry optimization is performed using a molecular mechanics force field such as MMFF94 to obtain a reasonable starting geometry.

-

-

Conformational Search:

-

A systematic or stochastic conformational search is conducted to explore the potential energy surface.

-

For cyclic systems like piperidone, methods such as low-mode search or molecular dynamics simulations are effective.

-

The search identifies a set of unique conformers within a specified energy window above the global minimum.

-

-

Energy Refinement:

-

Each unique conformer is subjected to a higher-level geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.[10]

-

To mimic physiological conditions, solvent effects can be incorporated using a polarizable continuum model (PCM).

-

-

Analysis:

-

The relative energies of the optimized conformers are calculated.

-

The population of each conformer at a given temperature is estimated using the Boltzmann distribution.

-

Key geometric parameters, such as dihedral angles of the piperidone ring and the orientation of the amino group, are measured for each low-energy conformer.

-

Experimental Validation Protocols

Experimental techniques are crucial for validating the results of in silico modeling. NMR spectroscopy and X-ray crystallography are the primary methods for determining the solution-phase and solid-state conformations of small molecules, respectively.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the average conformation of a molecule in solution.

Protocol for NMR Conformational Analysis: [11][12][13][14][15]

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all atoms.

-

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to aid in the assignment of protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are conducted to identify through-space correlations between protons, which provide distance restraints.

-

Measurement of ³J-coupling constants between vicinal protons can provide information about dihedral angles via the Karplus equation.

-

-

Data Analysis:

-

The experimentally determined chemical shifts, NOE restraints, and coupling constants are compared with the values predicted from the computationally derived conformers.

-

A weighted average of the predicted parameters based on the Boltzmann populations of the conformers should correlate with the experimental data.

-

2.2.2. X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in its crystalline state.

Protocol for Single-Crystal X-ray Diffraction: [16][17][18][19][20]

-

Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection:

-

A suitable single crystal is mounted on a diffractometer.

-

The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

-

The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.

-

-

Analysis: The refined crystal structure provides highly accurate bond lengths, bond angles, and torsion angles, which can be directly compared with the geometry of the lowest-energy conformer predicted by in silico modeling.

Data Presentation

The quantitative data obtained from both computational and experimental analyses should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Calculated Relative Energies and Boltzmann Populations of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Chair (Axial NH₂) | 0.00 | 75.3 |

| Chair (Equatorial NH₂) | 0.85 | 20.1 |

| Twist-Boat 1 | 2.50 | 4.2 |

| Twist-Boat 2 | 3.10 | 0.4 |

Note: The data presented in this table is representative and intended to illustrate the expected format of results from a computational study.

Table 2: Key Dihedral Angles (in degrees) for Low-Energy Conformers of this compound

| Dihedral Angle | Chair (Axial NH₂) | Chair (Equatorial NH₂) |

| C2-C3-C4-C5 | -55.2 | 54.8 |

| C3-C4-C5-C6 | 56.1 | -55.9 |

| N1-C2-C3-N(amino) | -175.4 | 65.7 |

| H-N-C3-H | 60.1 | 178.9 |

Note: The data in this table is hypothetical and serves as an example of the geometric parameters that would be reported.

Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)

| Proton | Experimental | Calculated (Boltzmann Averaged) |

| H2 | 3.45 | 3.42 |

| H3 | 3.10 | 3.08 |

| H4α | 1.95 | 1.98 |

| H4β | 1.80 | 1.77 |

| H5α | 1.65 | 1.68 |

| H5β | 1.50 | 1.53 |

| H6α | 3.25 | 3.28 |

| H6β | 3.15 | 3.12 |

Note: This table illustrates how experimental NMR data would be compared to computationally predicted values. The presented values are for illustrative purposes only.

Visualization of Key Relationships

Visualizing the relationships between different aspects of the conformational analysis can aid in understanding the overall process and its biological implications.

GABAergic Signaling Pathway

As a GABA analog, this compound is expected to interact with components of the GABAergic signaling pathway.

This diagram illustrates the key components of a GABAergic synapse and the potential points of interaction for a GABA analog like this compound, which could act as an agonist at GABA receptors or as an inhibitor of GABA transporters (GATs).

Interplay of Methodologies

The relationship between computational and experimental methods in conformational analysis is cyclical and synergistic.

This workflow highlights how computational predictions can guide experimental design, while experimental results provide the necessary validation and refinement for the computational models, leading to a more accurate and comprehensive understanding of the molecule's conformational behavior.

Conclusion

The in silico modeling of this compound's conformations is a critical step in elucidating its structure-activity relationships and guiding the development of novel therapeutics. By employing a robust computational workflow, from initial structure generation to high-level quantum mechanical calculations, researchers can gain detailed insights into the molecule's preferred spatial arrangements. The integration of experimental data from NMR spectroscopy and X-ray crystallography is essential for validating and refining these computational models. This technical guide provides a framework for conducting such an integrated analysis, empowering researchers to effectively explore the conformational landscape of this compound and other promising small molecules in drug discovery.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000323) [hmdb.ca]

- 2. ECMDB: this compound (ECMDB24041) (M2MDB006158) [ecmdb.ca]

- 3. This compound | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Showing Compound this compound (FDB021949) - FooDB [foodb.ca]

- 7. This compound in the urine of patients with hyperornithinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. excillum.com [excillum.com]

- 18. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]

- 19. rigaku.com [rigaku.com]

- 20. azolifesciences.com [azolifesciences.com]

The Versatile Building Block: A Technical Guide to 3-Amino-2-piperidone in Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of 3-Amino-2-piperidone, a valuable chiral building block in pharmaceutical research and development. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its application in modulating critical biological pathways.

Core Properties and Data

This compound, also known as cyclo-ornithine, is a cyclic derivative of the amino acid ornithine.[1] Its structure, featuring a lactam ring and a chiral center, makes it a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly piperidine derivatives.[2] These derivatives have shown potential in the development of therapies for central nervous system disorders, as well as drugs with analgesic and anti-inflammatory properties.[2] The chiral nature of this compound also allows it to serve as a chiral auxiliary in asymmetric synthesis.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂O | [4] |

| Molecular Weight | 114.15 g/mol | [4] |

| CAS Number | 1892-22-4 | [4] |

| Melting Point | 87 °C (Lit.) | |

| Purity | ≥ 98% (GC) | |

| Appearance | Light orange to yellow to green powder to crystal | |

| Optical Rotation | [a]20/D = -16 to -12°, c = 0.5 in CHCl₃ |

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various routes, with the cyclization of amino acid precursors being a common strategy. Below are detailed protocols for the synthesis of (S)-3-amino-2-piperidone hydrochloride from L-ornithine hydrochloride and a multi-step synthesis of a protected 3-aminopiperidine derivative from L-glutamic acid.

Experimental Protocol 1: Synthesis of (S)-3-Amino-2-piperidone Hydrochloride from L-Ornithine Hydrochloride[5]

This protocol describes the lactamization of L-ornithine to yield the target compound.

Materials:

-

L-ornithine hydrochloride

-

Trimethylchlorosilane

-

Anhydrous methanol

-

21% (w/w) Sodium ethoxide in ethanol

-

6N Hydrochloric acid (aqueous)

-

Isopropanol

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

To a solution of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

After completion of the reaction, cool the solution to 0 °C.

-

Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise to the cooled reaction mixture.

-

After 5 minutes, allow the reaction to slowly warm to room temperature and continue stirring for an additional 30 minutes.

-

Adjust the pH of the reaction solution to 7 with aqueous 6N HCl.

-

Filter the neutralized solution and concentrate the filtrate under reduced pressure.

-

To remove salts, dissolve the crude product in isopropanol, filter to remove any insoluble material, and concentrate the filtrate again under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography using a mobile phase of 30% methanol in dichloromethane to afford (S)-3-amino-2-piperidone hydrochloride as a hygroscopic light yellow solid.

Experimental Protocol 2: Multi-step Synthesis of a 3-(N-Boc amino) piperidine derivative from L-Glutamic Acid[6]

This protocol outlines a five-step synthesis to produce a protected 3-aminopiperidine derivative, a related and valuable building block.

Step 1: Esterification of L-Glutamic Acid

-

To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

-

Remove the ice bath and stir the reaction at room temperature for 12 hours.

-

Upon completion (monitored by TLC), remove the solvent under reduced pressure to obtain the crude dimethyl ester as its HCl salt. This is used in the next step without further purification.

Step 2: N-Boc Protection

-

To a stirred solution of the crude dimethyl ester from Step 1 in CH₂Cl₂ (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O; 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction with distilled water (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).

-

Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexane 1:9) to yield (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.[5]

Step 3: Reduction to Diol

-